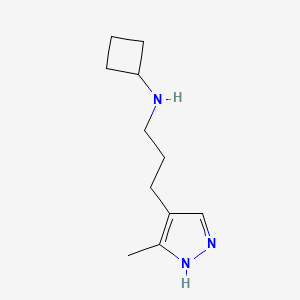![molecular formula C24H8Br4 B13654781 1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene is a polycyclic aromatic hydrocarbon with a molecular formula of C24H8Br4 and a molecular weight of 615.94 g/mol This compound is characterized by its four bromine atoms attached to the dicyclopenta[cd,lm]perylene core, making it a highly brominated derivative of perylene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene typically involves a multi-step process. One common method includes the following steps :
Starting Material: The process begins with 1,2,7,8-tetrahydrogen bicyclopentane para[cd,lm]perylene.
Bromination: The starting material undergoes a substitution reaction with N-bromo-succinimide (NBS) to introduce bromine atoms, resulting in 1,2,7,8-tetrabromo-1,2,7,8-tetrahydrogen bicyclopentane para[cd,lm]perylene.
Oxidation: The brominated intermediate is then subjected to an oxidation reaction using dimethyl sulfoxide (DMSO) to yield the final product, this compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, the industrial production methods would likely follow similar synthetic routes with optimization for scale, yield, and purity. The process would involve careful control of reaction conditions to ensure high efficiency and minimal byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form larger molecules through coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like DMSO or other oxidizing agents can be used.
Coupling: Catalysts such as palladium or copper are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce larger polycyclic aromatic hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene has several applications in scientific research :
Organic Electronics: It is used in the development of organic semiconductors and photovoltaic materials.
Photovoltaics: The compound’s electronic properties make it suitable for use in solar cells.
Material Science: It is studied for its potential in creating advanced materials with unique electronic and optical properties.
Chemical Sensors: Its sensitivity to various chemical environments makes it useful in sensor technology.
Wirkmechanismus
The mechanism by which 1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene exerts its effects is primarily related to its electronic structure. The bromine atoms influence the compound’s electron distribution, making it an effective electron acceptor in various applications . The molecular targets and pathways involved include interactions with other aromatic systems and participation in electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo{[f,f′]-4,4′,7,7′-tetraphenyl}diindeno[1,2,3-cd1′,2′,3′-lm]perylene: This compound is used in similar applications, such as organic electronics and photovoltaics.
1,2,7,8-Tetrabromobiscyclopenteno[cd,lm]pyrene: Another brominated derivative with applications in material science.
Uniqueness
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene is unique due to its specific bromination pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and molecular architecture.
Eigenschaften
Molekularformel |
C24H8Br4 |
|---|---|
Molekulargewicht |
615.9 g/mol |
IUPAC-Name |
6,7,16,17-tetrabromoheptacyclo[13.5.2.22,5.03,11.04,8.012,21.018,22]tetracosa-1(21),2,4,6,8,10,12,14,16,18(22),19,23-dodecaene |
InChI |
InChI=1S/C24H8Br4/c25-21-13-5-1-9-10-2-6-15-20-16(24(28)23(15)27)8-4-12(18(10)20)11-3-7-14(22(21)26)19(13)17(9)11/h1-8H |
InChI-Schlüssel |
TVOFFMWDIICRKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=C7Br)Br)C(=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)

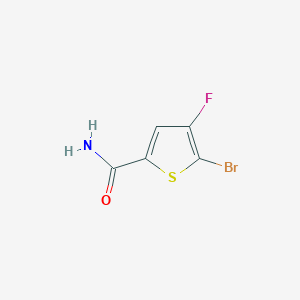


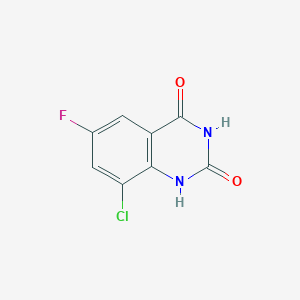

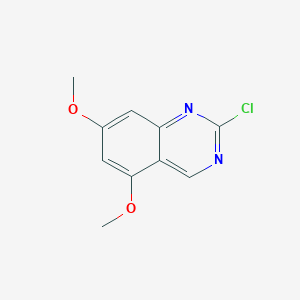


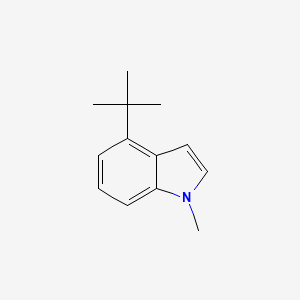
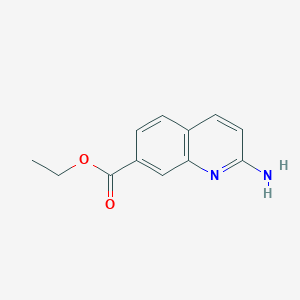
![Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)
